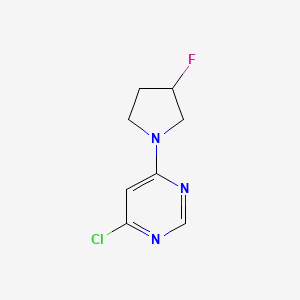

4-Chloro-6-(3-fluoropyrrolidin-1-yl)pyrimidine

Overview

Description

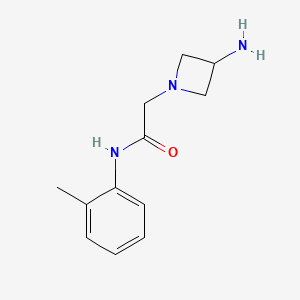

“4-Chloro-6-(3-fluoropyrrolidin-1-yl)pyrimidine” is a pyrimidine derivative . Pyrimidines are aromatic heterocyclic compounds that contain two nitrogen atoms at positions 1 and 3 of the six-membered ring . This compound has a molecular weight of 183.64 .

Molecular Structure Analysis

The InChI code for “4-Chloro-6-(3-fluoropyrrolidin-1-yl)pyrimidine” is1S/C8H10ClN3/c9-7-5-8(11-6-10-7)12-3-1-2-4-12/h5-6H,1-4H2 . This code provides a specific textual representation of the molecule’s structure. Chemical Reactions Analysis

While specific chemical reactions involving “4-Chloro-6-(3-fluoropyrrolidin-1-yl)pyrimidine” are not detailed in the retrieved data, pyrimidines in general are known to participate in a variety of chemical reactions .Physical And Chemical Properties Analysis

“4-Chloro-6-(3-fluoropyrrolidin-1-yl)pyrimidine” is a powder with a melting point of 96-98°C .Scientific Research Applications

Quantum Chemical Calculations and Molecular Docking

Pyrimidine derivatives play a crucial role in medicinal and pharmaceutical applications, as demonstrated by Gandhi et al. (2016), who conducted quantum chemical calculations (Ab Initio & DFT), Hirshfeld surface analysis, and molecular docking studies on a pyrimidine derivative. Their research provides valuable insights into the molecular structure, intermolecular interactions, and potential pharmacological applications by investigating the optimized geometry and charge distributions of the molecule. This study highlights the versatility of pyrimidine derivatives in drug design and development, especially in targeting specific receptors such as the human estrogen receptor (Gandhi et al., 2016).

Synthesis of Pyrimidine Derivatives for Anticancer Applications

The synthesis of pyrimidine derivatives as intermediates for anticancer drugs is detailed by Zhang et al. (2019), demonstrating the compound's role in the development of small molecule anticancer drugs. Their research presents a rapid and high-yield synthetic method, showcasing the importance of pyrimidine derivatives in creating effective anticancer agents (Zhang et al., 2019).

Anti-Inflammatory and Analgesic Activities

Muralidharan et al. (2019) designed and synthesized novel pyrimidine derivatives, assessing their analgesic and anti-inflammatory activities. Their research indicates that pyrimidine derivatives can significantly contribute to developing new anti-inflammatory and analgesic agents, with the nature of the substituent playing a crucial role in the compounds' efficacy (Muralidharan et al., 2019).

Antimycobacterial Activity

Elumalai et al. (2013) focused on synthesizing novel pyrimidine derivatives with potent antimycobacterial activity. By employing combinatorial approaches, they identified compounds with significant efficacy against Mycobacterium tuberculosis, highlighting the potential of pyrimidine derivatives in treating tuberculosis and related mycobacterial infections (Elumalai et al., 2013).

Safety and Hazards

This compound is associated with several hazard statements, including H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), and using protective gloves/protective clothing/eye protection/face protection (P280) .

Mechanism of Action

Target of Action

Pyrimidine derivatives are known to inhibit protein kinases, essential enzymes for controlling cell growth, differentiation, migration, and metabolism .

Mode of Action

It is known that pyrimidine derivatives exert their anticancer potential through different action mechanisms, including the inhibition of protein kinases .

Biochemical Pathways

The inhibition of protein kinases by pyrimidine derivatives can affect various cellular processes, including cell growth, differentiation, migration, and metabolism .

Result of Action

The inhibition of protein kinases by pyrimidine derivatives can lead to the suppression of cell growth and proliferation, which may explain their anticancer potential .

properties

IUPAC Name |

4-chloro-6-(3-fluoropyrrolidin-1-yl)pyrimidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9ClFN3/c9-7-3-8(12-5-11-7)13-2-1-6(10)4-13/h3,5-6H,1-2,4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HCRQHTOCKDDLPV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC1F)C2=CC(=NC=N2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9ClFN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

201.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Chloro-6-(3-fluoropyrrolidin-1-yl)pyrimidine | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-{[3-(Propan-2-yl)-1,2,4-oxadiazol-5-yl]methyl}azetidine-3-carboxylic acid](/img/structure/B1489145.png)

![1-[(2,4-Dichlorophenyl)methyl]azetidine-3-carboxylic acid](/img/structure/B1489146.png)

![2-[4-(2,4-Difluorophenoxy)phenyl]ethan-1-amine](/img/structure/B1489151.png)

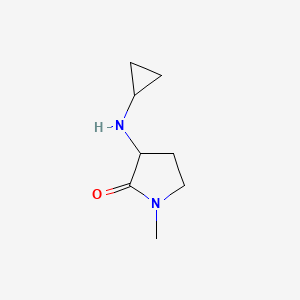

![3-Chloro-1-[3-(methoxymethyl)pyrrolidin-1-yl]propan-1-one](/img/structure/B1489154.png)

![1-[(3,5-Dichlorophenyl)methyl]azetidine-3-carboxylic acid](/img/structure/B1489155.png)

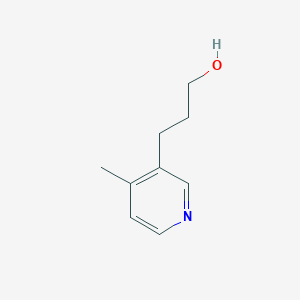

![2-[2-(2-Chloropyrimidin-4-yl)phenyl]ethanol](/img/structure/B1489161.png)